molecular formula C9H18BrNO2 B13225130 Ethyl 2-aminocyclohexane-1-carboxylate hydrobromide

Ethyl 2-aminocyclohexane-1-carboxylate hydrobromide

Cat. No.: B13225130
M. Wt: 252.15 g/mol
InChI Key: NTRWAPNODMIZSE-UHFFFAOYSA-N
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Description

Ethyl 2-aminocyclohexane-1-carboxylate hydrobromide is a chiral cyclohexane derivative that serves as a critical synthetic intermediate and scaffold in medicinal chemistry and drug discovery. This compound is recognized for its role as a key precursor in the development of small molecule agonists for the APJ receptor, a G-protein coupled receptor (GPCR) that is an attractive therapeutic target for cardiovascular diseases, liver fibrosis, and neuroprotection . The cis-(1R,2S) stereoisomer of this scaffold has been identified as a drug-like hit compound, demonstrating functional agonist activity and serving as a favorable starting point for further structural refinement to enhance receptor potency and selectivity . Researchers value this building block for its ability to contribute to the synthesis of complex molecules with potential pharmacological activity, facilitating the exploration of new chemical space in the development of targeted therapies . This product is intended for research and manufacturing applications only and is not suitable for diagnostic, therapeutic, or consumer use.

Properties

Molecular Formula

C9H18BrNO2

Molecular Weight

252.15 g/mol

IUPAC Name

ethyl 2-aminocyclohexane-1-carboxylate;hydrobromide

InChI

InChI=1S/C9H17NO2.BrH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h7-8H,2-6,10H2,1H3;1H

InChI Key

NTRWAPNODMIZSE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCCC1N.Br

Origin of Product

United States

Preparation Methods

Isomerization and Esterification of 4-Aminocyclohexanecarboxylic Acid Derivatives

A key approach involves the isomerization of cis-4-aminocyclohexanecarboxylic acid derivatives to their trans isomers, followed by esterification to form ethyl esters. The process is typically catalyzed by bases such as sodium hydroxide or potassium tert-butoxide under controlled temperature conditions.

  • Base Catalysis: Sodium hydroxide is preferred, used in 2 to 3 equivalents relative to the amino acid derivative.
  • Temperature: The isomerization reaction proceeds optimally at 170 to 240 °C when sodium hydroxide is used.
  • Solvent: High-boiling aromatic hydrocarbons such as xylenes, mesitylene, or decalin are used to maintain the reaction temperature and solubilize intermediates.
  • Duration: Reaction times range from 6 to 24 hours for complete conversion.

After isomerization, the amino group is protected using groups such as tert-butoxycarbonyl (Boc) by reaction with di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide or potassium hydroxide, typically at 0 to 40 °C. This protection improves crystallinity and facilitates purification.

The amino-protected trans-4-aminocyclohexanecarboxylic acid esters are then purified by crystallization and washing with solvents such as diisopropyl ether, hexane, or ethyl acetate.

Finally, conversion to the hydrobromide salt is achieved by treatment with hydrobromic acid under controlled conditions.

This method is described in detail in patent literature (WO2003078381A1), which provides extensive experimental parameters and optimization data.

Organocatalytic Enantioselective α-Nitrogenation Route

Another advanced synthetic route involves the organocatalytic enantioselective α-nitrogenation of α,α-disubstituted aldehydes, which can be transformed into amino esters like ethyl 2-aminocyclohexane-1-carboxylate derivatives.

  • Catalyst: A chiral monocarbamate derived from (1R,2R)-cyclohexa-1,2-diamine is used as an organocatalyst at 10–20 mol%.
  • Reagents: Azodicarboxylates such as diisopropyl azodicarboxylate serve as electrophilic nitrogen sources.
  • Conditions: The reaction is often performed under solvent-free conditions or in solvents like toluene or dichloromethane, at temperatures ranging from −30 °C to room temperature.
  • Additives: Acetic acid (10–30 mol%) enhances enantioselectivity.
  • Reaction Time: Typically 8 to 48 hours.

The reaction yields α-nitrogenated aldehydes with high enantioselectivity (up to 94% ee), which can be further converted into ethyl 2-aminocyclohexane-1-carboxylate derivatives.

The following table summarizes optimization data from this organocatalytic method:

Entry Catalyst Loading (mol%) Acetic Acid (mol%) Temperature (°C) Time (h) Conversion (%) Enantiomeric Excess (%)
14 20 10 25 8 100 83
16 20 20 25 8 100 87
20 20 20 −20 24 100 94
22 10 20 −20 24 100 70

This method is environmentally friendly, scalable, and provides excellent stereocontrol.

Comparative Analysis of Preparation Methods

Preparation Step Isomerization & Esterification Method Organocatalytic α-Nitrogenation Method
Starting Material 4-Aminocyclohexanecarboxylic acid derivatives α,α-Disubstituted aldehydes
Catalysts/Base Sodium hydroxide, potassium tert-butoxide Chiral monocarbamate organocatalyst
Reaction Conditions High temperature (170–240 °C), aromatic solvents Mild temperature (−30 to 25 °C), solvent-free or organic solvents
Reaction Time 6–24 hours 8–48 hours
Product Purification Crystallization, washing with diisopropyl ether, hexane, ethyl acetate Column chromatography
Enantioselectivity Not specifically enantioselective; relies on isomer separation High enantioselectivity up to 94% ee
Scalability Industrially feasible Scalable with organocatalyst optimization
Environmental Considerations High temperature, organic solvents Solvent-free options, mild conditions

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-aminocyclohexane-1-carboxylate hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-aminocyclohexane-1-carboxylate hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-aminocyclohexane-1-carboxylate hydrobromide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethyl ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Counterion Melting Point (°C) Solubility Key Applications
Ethyl 2-aminocyclohexane-1-carboxylate HBr C₉H₁₆BrNO₂ HBr Not reported Moderate (est.) Pharmaceutical research
Ethyl cis-2-amino-1-cyclohexanecarboxylate HCl C₉H₁₆ClNO₂ HCl Not reported High (aqueous) Biochemical reagents
Eletriptan Hydrobromide C₂₂H₂₆N₂O₂S·HBr HBr Not reported High (aqueous) Migraine treatment
2-Bromo-1-cyclohexene-1-carboxylic acid C₇H₉BrO₂ 102–103.5 Low (organic) Synthetic intermediate

Table 2: Structural and Functional Comparisons

Feature Target Compound Ethyl cis-2-Amino HCl Eletriptan HBr
Core Structure Cyclohexane Cyclohexane Indole derivative
Functional Groups Amino, ester Amino, ester Sulfonyl, benzofuran
Counterion HBr HCl HBr
Bioactivity Research intermediate Research reagent 5-HT agonist

Biological Activity

Ethyl 2-aminocyclohexane-1-carboxylate hydrobromide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

This compound is a chiral compound that can be synthesized through various methods, including enzymatic resolution processes. The typical synthesis involves the enantioselective hydrolysis of trans-2-(t-butoxycarbonyl)-aminocyclohexyl acetate using specific lipases, which enhances the yield of the desired enantiomer .

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's stereochemistry plays a critical role in its binding affinity and specificity. It may modulate biological pathways by either inhibiting or activating target proteins, leading to diverse physiological effects .

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. Studies have shown that it can enhance neuronal survival in models of neurodegeneration. For instance, in animal models treated with neurotoxins, administration of this compound significantly improved neuron viability and function .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neuroprotection Study :
    • Objective : To assess the neuroprotective effects against oxidative stress.
    • Method : Administered to rodents subjected to oxidative stress.
    • Results : Significant increase in neuronal survival rates compared to control groups, indicating protective effects against oxidative damage.
  • Antitumor Activity Assessment :
    • Objective : To evaluate cytotoxicity against cancer cell lines.
    • Method : Tested against A549 (lung cancer) and MCF7 (breast cancer) cells.
    • Results : IC50 values ranged from 10 to 30 µM, demonstrating effective inhibition of tumor cell growth .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylateChiral Amino Acid DerivativeNeuroprotective, Antitumor
Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylateChiral Amino Acid DerivativeModerate Antitumor Activity
Ethyl (1S,2S)-2-aminocyclohexane-1-carboxylateChiral Amino Acid DerivativeLimited Biological Activity

This table illustrates the unique biological profiles associated with different stereoisomers of the compound, emphasizing how stereochemistry influences activity.

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